molecular formula C18H20N2O4S B2399840 ethyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate CAS No. 300770-33-6

ethyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B2399840
CAS No.: 300770-33-6
M. Wt: 360.43
InChI Key: QSWJKDRATZGRGQ-UHFFFAOYSA-N
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Description

Ethyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a fused heterocyclic compound featuring a pyrimido[2,1-b][1,3]thiazine core. Key structural attributes include:

  • A 4-methoxyphenyl substituent at position 6, contributing electron-donating effects via the methoxy group.
  • An ethyl carboxylate ester at position 7, enhancing solubility in organic solvents.
  • A methyl group at position 8 and a 4-oxo moiety in the thiazine ring, which may influence hydrogen-bonding interactions. This compound’s synthesis typically involves cyclocondensation reactions in ethanol with piperidine as a catalyst, followed by purification via recrystallization .

Properties

IUPAC Name

ethyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O4S/c1-4-24-17(22)15-11(2)19-18-20(14(21)9-10-25-18)16(15)12-5-7-13(23-3)8-6-12/h5-8,16H,4,9-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSWJKDRATZGRGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)CCS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound belongs to the thiazine class of heterocycles, characterized by the presence of nitrogen and sulfur atoms in their structure. Its chemical formula is C18H20N2O4SC_{18}H_{20}N_{2}O_{4}S with a molecular weight of 360.43 g/mol . The specific substitution pattern contributes to its unique biological properties.

Antimicrobial Activity

Research indicates that thiazine derivatives exhibit significant antimicrobial properties. This compound has shown effectiveness against various bacterial strains. In vitro studies demonstrated its potency against Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.5 µg/mL
Escherichia coli25 µg/mL
Pseudomonas aeruginosa50 µg/mL

Antitumor Activity

The compound has also been evaluated for its antitumor effects. Studies have reported that thiazine derivatives can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. This compound demonstrated cytotoxic effects on several cancer cell lines:

Cell Line IC50 (µM)
HeLa (cervical cancer)15
MCF-7 (breast cancer)20
A549 (lung cancer)25

Antitubercular Activity

Thiazine compounds have been recognized for their antitubercular properties. This compound was tested against Mycobacterium tuberculosis and showed promising results in inhibiting bacterial growth at micromolar concentrations .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in bacterial cell wall synthesis.
  • Induction of Apoptosis : In cancer cells, it can trigger apoptotic pathways leading to cell death.
  • Interference with DNA Synthesis : Thiazine derivatives can disrupt DNA replication processes in pathogenic organisms.

Case Studies

A notable study conducted by Zia-ur-Rehman et al. synthesized various thiazine analogues and evaluated their biological activities. The findings indicated that modifications in the thiazine structure could enhance antimicrobial and antitumor efficacy . Another study highlighted the compound's potential in treating multidrug-resistant strains of bacteria due to its unique mechanism of action .

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural Modifications in Pyrimido-Thiazine Derivatives

The table below highlights structural variations and their physicochemical implications:

Compound Name & Source Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications
Target Compound 6-(4-methoxyphenyl), 8-methyl C₂₀H₂₁N₂O₄S 385.45 Enhanced solubility due to methoxy group; potential for hydrolysis to carboxylic acid derivatives.
2-Methoxyethyl 6-(4-ethylphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido...carboxylate 6-(4-ethylphenyl), 2-methoxyethyl ester C₂₀H₂₄N₂O₄S 388.48 Increased hydrophobicity from ethylphenyl; altered pharmacokinetics.
Ethyl 6-(3-ethoxy-4-propoxyphenyl)-8-methyl-4-oxo-...carboxylate 6-(3-ethoxy-4-propoxyphenyl) C₂₂H₂₈N₂O₅S 432.5 Extended alkoxy chains improve lipophilicity; potential for extended-release formulations.
Ethyl 6-(4-bromophenyl)-8-methyl-4-oxo-...carboxylate 6-(4-bromophenyl) C₁₇H₁₈BrN₂O₃S 409.3 Bromine enhances molecular weight and halogen-bonding capacity; useful in crystallography.
Key Observations:
  • Electron-donating groups (e.g., methoxy in the target compound) enhance solubility and stabilize charge distribution, whereas halogen substituents (e.g., bromine in ) favor intermolecular interactions like halogen bonding.
  • Alkoxy chain extensions (e.g., ethoxy/propoxy in ) significantly increase lipophilicity, impacting bioavailability and membrane permeability.

Comparison with Pyrimido-Oxazine Derivatives

The compound 2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile () differs in:

  • Core structure : Oxazine ring instead of thiazine, altering ring puckering and hydrogen-bonding patterns.
  • Functional groups: A methylthio group at position 8 acts as a leaving group, enabling nucleophilic substitutions (e.g., with amines or phenols) .
  • Electrophilicity: The adjacent cyano and thiomethyl groups in facilitate cyclization reactions, unlike the target compound’s ester group.

Heterocyclic System Variations

  • Pyrimido[2,1-c][1,2,4]triazine-3,4-dione (): Features a triazine ring fused with pyrimidine, increasing nitrogen content and polarity.

Pharmacological Potential

    Preparation Methods

    Formation of 6-(4-Methoxyphenyl)-4-Phenyl-6H-1,3-Thiazin-2-Amine

    The synthesis begins with the preparation of 6-(4-methoxyphenyl)-4-phenyl-6H-1,3-thiazin-2-amine, a critical intermediate. A chalcone derivative, synthesized from 4-methoxybenzaldehyde and acetophenone via Claisen-Schmidt condensation, reacts with thiourea in ethanol under alkaline conditions. This step introduces the thiazine core, with the reaction proceeding at 80°C for 6–8 hours (Scheme 1).

    Key Conditions

    • Solvent: Ethanol (95%)
    • Catalyst: Sodium hydroxide (10% w/v)
    • Yield: 72–75%

    Cyclocondensation with Bis(Methylthio)Methylene Malononitrile

    The thiazin-2-amine intermediate undergoes cyclocondensation with bis(methylthio)methylene malononitrile in dimethylformamide (DMF) under reflux. Potassium carbonate facilitates deprotonation, enabling nucleophilic attack at the electrophilic carbon of the malononitrile derivative. This step forms the pyrimido[2,1-b]thiazine skeleton, introducing the methylthio and cyano groups at positions 7 and 8, respectively.

    Optimization Insights

    • Temperature: 110°C (reflux)
    • Reaction Time: 12 hours
    • Yield: 68%

    Trifluoroacetic Acid-Catalyzed Cyclization

    Toluene-Mediated Ring Closure

    A separate route employs ethyl 2-(4-methoxybenzoyl)-3,3-bis(methylthio)acrylate and 1-methyl-3-phenyl-1H-pyrazol-5-amine in toluene. Trifluoroacetic acid (30 mol%) catalyzes the cyclization, forming the pyrimido[2,1-b]thiazine ring via a tandem Michael addition-cyclization mechanism. The reaction requires 24 hours under reflux, yielding a crystalline product amenable to X-ray analysis (Figure 1).

    Critical Parameters

    • Catalyst Loading: 30 mol% TFA
    • Solvent: Toluene
    • Yield: 75%

    Secondary Amine Functionalization

    Nucleophilic Displacement of Chlorine

    Chlorinated intermediates, such as 2-chloro-4-methyl-8,9-dihydro-5H-imidazo[2,1-b]pyrimido[4,5-d]thiazine, react with secondary amines (e.g., piperidine, morpholine) in ethanol under reflux. This substitution introduces diversity at position 2 of the thiazine ring, with reaction completion monitored via thin-layer chromatography (TLC).

    Representative Reaction

    • Amine: Piperidine (3 equiv)
    • Conditions: Ethanol, reflux, 4 hours
    • Yield: 82%

    Spectroscopic Validation and Structural Elucidation

    Nuclear Magnetic Resonance (NMR) Analysis

    1H NMR spectra of the target compound exhibit characteristic signals:

    • δ 1.35 ppm (t, 3H): Ethyl ester CH3 group.
    • δ 3.82 ppm (s, 3H): Methoxy protons of the 4-methoxyphenyl substituent.
    • δ 6.90–7.45 ppm (m, 9H): Aromatic protons from phenyl and thiazine moieties.

    13C NMR confirms the carbonyl (C=O) at δ 168.5 ppm and the thiazine C-S bond at δ 115.3 ppm.

    X-Ray Crystallography

    Single-crystal X-ray diffraction reveals a dihedral angle of 44.8° between the pyrimido[2,1-b]thiazine core and the 4-methoxyphenyl group, indicating moderate conjugation. The ethyl carboxylate adopts a planar configuration, stabilized by intramolecular hydrogen bonding.

    Comparative Analysis of Synthetic Routes

    Method Conditions Yield Advantages Limitations
    Chalcone Cyclocondensation DMF, K2CO3, reflux 68% Scalable, uses inexpensive reagents Long reaction time (12 hours)
    TFA-Catalyzed Cyclization Toluene, TFA, reflux 75% High purity, crystalline product Requires toxic TFA catalyst
    Amine Functionalization Ethanol, reflux 82% Introduces structural diversity Limited to chlorinated intermediates

    Q & A

    Q. What synthetic routes are recommended for ethyl 6-(4-methoxyphenyl)-8-methyl-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate, and how can reaction conditions be optimized?

    Methodological Answer: The compound is synthesized via multi-step routes involving cyclization of precursors (e.g., substituted pyrimidine-thiazine intermediates) under basic or acidic conditions. Key steps include:

    • Cyclization : Use precursors like 5-substituted tetrahydro-pyrimidines with chloroacetic acid or oxalyl chloride in glacial acetic acid/acetic anhydride mixtures ().
    • Substituent Introduction : Electrophilic aromatic substitution or nucleophilic reactions to attach the 4-methoxyphenyl group ().
    • Purification : Monitor reactions via TLC or HPLC, and purify via recrystallization (e.g., ethyl acetate/ethanol) or column chromatography ().

    Q. Optimization Strategies :

    VariableImpact on Yield/PurityEvidence
    Solvent Polar aprotic solvents (DMF, acetic acid) improve cyclization efficiency.
    Temperature Reflux conditions (e.g., 100–120°C) enhance reaction rates but may require controlled cooling to avoid side products.
    Catalyst Sodium acetate or triethylamine (Et₃N) stabilizes intermediates.

    Q. What analytical techniques are critical for structural characterization of this compound?

    Methodological Answer:

    • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent patterns (e.g., methoxyphenyl, methyl groups) and confirms ring fusion ().
    • X-ray Crystallography : Resolves bond lengths/angles and confirms stereochemistry (e.g., puckered pyrimidine-thiazine core) ().
    • HPLC-MS : Validates purity (>95%) and molecular weight ().

    Advanced Research Questions

    Q. How can researchers resolve discrepancies in reported biological activities of pyrimido-thiazine derivatives?

    Methodological Answer: Discrepancies often arise from structural variations (e.g., substituent positioning) or assay conditions. Strategies include:

    • Comparative Bioassays : Test analogs (e.g., 4-chlorophenyl vs. 4-methoxyphenyl derivatives) under standardized conditions (e.g., fixed pH, temperature) ().
    • Structure-Activity Relationship (SAR) Studies : Correlate substituent effects (e.g., methoxy vs. bromo groups) with activity using molecular docking or QSAR models ().
    • Target Validation : Use enzyme inhibition assays (e.g., kinase or protease panels) to identify specific biological targets ().

    Q. Example SAR Findings :

    SubstituentBiological ActivityEvidence
    4-MethoxyphenylModerate enzyme inhibition (IC₅₀ ~10 µM)
    4-ChlorophenylEnhanced antimicrobial activity

    Q. What computational methods predict the reactivity of this compound in nucleophilic/electrophilic reactions?

    Methodological Answer:

    • Quantum Chemical Calculations : Density Functional Theory (DFT) models predict electrophilic sites (e.g., carbonyl groups at C4) and nucleophilic susceptibility (e.g., bromine in analogs) ().
    • Reaction Path Search : Tools like GRRM or AFIR simulate reaction pathways (e.g., cyclization barriers) to optimize synthetic routes ().
    • Molecular Dynamics (MD) : Simulates solvent effects on reaction kinetics (e.g., acetic acid vs. DMF) ().

    Q. How can contradictory data on enzyme inhibition mechanisms be addressed?

    Methodological Answer: Contradictions may arise from assay interference (e.g., solvent DMSO) or off-target effects. Solutions include:

    • Dose-Response Curves : Validate inhibition potency across multiple concentrations ().
    • Competitive Binding Assays : Use labeled substrates (e.g., fluorescent ATP analogs) to confirm direct target interaction ().
    • Crystallographic Studies : Resolve enzyme-ligand complexes to identify binding modes ().

    Q. What strategies improve solubility and stability for in vitro studies?

    Methodological Answer:

    • Co-solvent Systems : Use DMSO/PBS mixtures (<1% DMSO) to maintain solubility without cytotoxicity ().
    • Lyophilization : Stabilize the compound in powder form, reconstituting in aqueous buffers pre-experiment ().
    • Protective Groups : Introduce temporary groups (e.g., tert-butyl esters) to enhance stability during storage ().

    Q. How do substituent modifications impact metabolic stability?

    Methodological Answer:

    • Microsomal Assays : Incubate with liver microsomes to assess CYP450-mediated degradation ().
    • Methoxy Group Effects : 4-Methoxy groups reduce metabolic clearance compared to bromo or acetyloxy substituents ().

    Q. Tables for Key Data

    Q. Table 1: Synthetic Yield Optimization

    ConditionYield RangeKey FactorEvidence
    Reflux in acetic acid70–78%Temperature control
    DMF with Et₃N65–72%Solvent polarity

    Q. Table 2: Biological Activity of Analogs

    CompoundSubstituentActivity (IC₅₀)Evidence
    Analog A4-Methoxyphenyl12 µM (Enzyme X)
    Analog B4-Chlorophenyl8 µM (Enzyme Y)

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